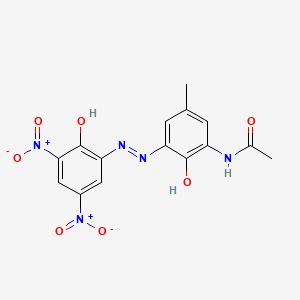
5-(3,5-Dinitro-2-hydroxyphenylazo)-6-hydroxy-m-methylacetanilide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3,5-Dinitro-2-hydroxyphenylazo)-6-hydroxy-m-methylacetanilide is an organic compound known for its vibrant color and complex structure. This compound is part of the azo dye family, which is characterized by the presence of the azo group (-N=N-) linking two aromatic rings. Azo dyes are widely used in various industries, including textiles, printing, and cosmetics, due to their stability and wide range of colors.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,5-Dinitro-2-hydroxyphenylazo)-6-hydroxy-m-methylacetanilide typically involves a multi-step process:
Diazotization: The starting material, 3,5-dinitro-2-hydroxyaniline, is diazotized using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 6-hydroxy-m-methylacetanilide in an alkaline medium to form the azo compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up by optimizing reaction conditions such as temperature, pH, and reactant concentrations. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
5-(3,5-Dinitro-2-hydroxyphenylazo)-6-hydroxy-m-methylacetanilide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The azo group can be reduced to form corresponding amines.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst.
Substitution: Nucleophiles like alkoxides or thiolates under basic conditions.
Major Products
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of ether or thioether derivatives.
Wissenschaftliche Forschungsanwendungen
5-(3,5-Dinitro-2-hydroxyphenylazo)-6-hydroxy-m-methylacetanilide has several applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for detecting and quantifying metal ions.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored inks and paints.
Wirkmechanismus
The mechanism of action of 5-(3,5-Dinitro-2-hydroxyphenylazo)-6-hydroxy-m-methylacetanilide involves its interaction with molecular targets through the azo group and nitro substituents. The compound can form hydrogen bonds and π-π interactions with various substrates, leading to its application in dyeing and staining. The nitro groups also contribute to the compound’s electron-withdrawing properties, affecting its reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,4-Diamino-5-(3,5-dinitro-2-hydroxyphenylazo)benzenesulfonic acid sodium salt
- Metal complex dyes of trisazo compounds having a 3,5-dinitro-2-hydroxyphenylazo group
Uniqueness
5-(3,5-Dinitro-2-hydroxyphenylazo)-6-hydroxy-m-methylacetanilide stands out due to its specific combination of functional groups, which impart unique properties such as high stability, vibrant color, and versatility in various chemical reactions. Its ability to form stable complexes with metals and other substrates makes it particularly valuable in analytical and industrial applications.
Eigenschaften
CAS-Nummer |
6370-46-3 |
|---|---|
Molekularformel |
C15H13N5O7 |
Molekulargewicht |
375.29 g/mol |
IUPAC-Name |
N-[2-hydroxy-3-[(2-hydroxy-3,5-dinitrophenyl)diazenyl]-5-methylphenyl]acetamide |
InChI |
InChI=1S/C15H13N5O7/c1-7-3-10(16-8(2)21)14(22)11(4-7)17-18-12-5-9(19(24)25)6-13(15(12)23)20(26)27/h3-6,22-23H,1-2H3,(H,16,21) |
InChI-Schlüssel |
YRAINWPKPRBSTH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)N=NC2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O)O)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S,4S)-7,7-Dimethyl-2-methylidenebicyclo[2.2.1]heptan-1-yl thiocyanate](/img/structure/B13797136.png)
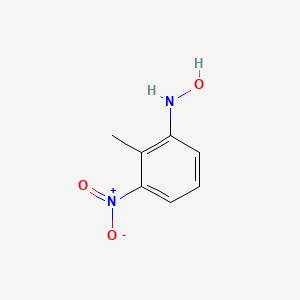
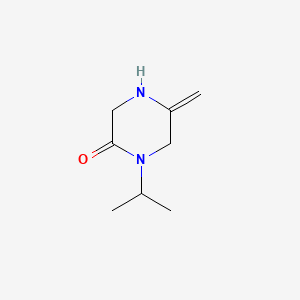
![4-[(2,5-Dimethylphenyl)azo]-2-[(2-methylphenyl)azo]-1,3-benzenediol](/img/structure/B13797165.png)
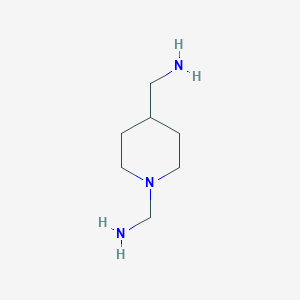
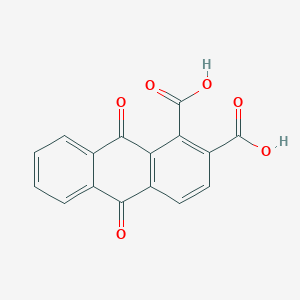
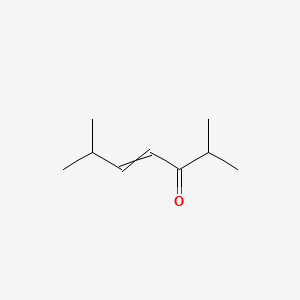
![3-[(4-Amino-3-bromo-9,10-dihydro-9,10-dioxo-1-anthryl)amino]propyltrimethylammonium methyl sulphate](/img/structure/B13797187.png)
![5-Chloro-2-[[[(3-propoxybenzoyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13797190.png)
![5-Methoxybicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13797191.png)
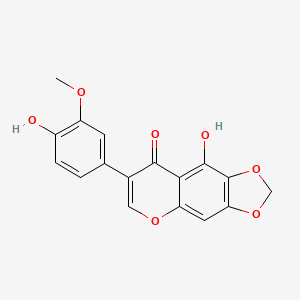
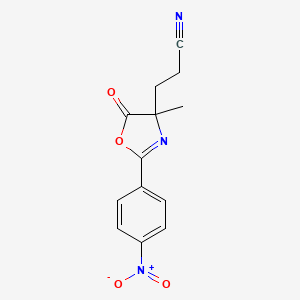
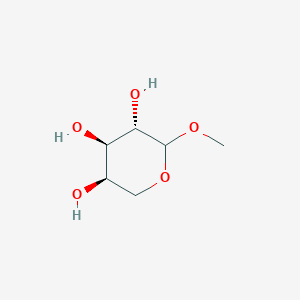
![dizinc;N,N-dimethylcarbamodithioate;N-[2-(sulfidocarbothioylamino)ethyl]carbamodithioate](/img/structure/B13797209.png)
